molecular formula C8H5BrN2O2 B13006584 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B13006584
M. Wt: 241.04 g/mol
InChI Key: NFFVILGKFLEZKD-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position, a carboxylic acid group at the 5-position, and a fused pyrrolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by carboxylation. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a kinase inhibitor and its role in modulating biological pathways.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation and downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain substitution reactions.

    3-Chloro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: Contains a methyl group, altering its steric and electronic properties.

Uniqueness

3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and potential biological activities. The bromine atom allows for versatile substitution reactions, while the carboxylic acid group enhances its solubility and potential for forming hydrogen bonds in biological systems .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-10-7-3-11-6(8(12)13)1-4(5)7/h1-3,10H,(H,12,13)

InChI Key

NFFVILGKFLEZKD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1C(=O)O)Br

Origin of Product

United States

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